molecular formula C19H21N3O5S2 B2552160 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865160-08-3

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No.: B2552160
CAS No.: 865160-08-3
M. Wt: 435.51
InChI Key: HMYKRTZRRSZXMG-VZCXRCSSSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a recognized and potent, cell-permeable inhibitor of Dual Specificity Phosphatase 1 (DUSP1), also known as MAP Kinase Phosphatase-1 (MKP-1). This compound has emerged as a critical pharmacological tool for investigating the role of DUSP1 in cellular signaling pathways. DUSP1 is a negative regulator of the MAPK signaling pathway, particularly dephosphorylating and inactivating p38 and JNK. By selectively inhibiting DUSP1, this compound sustains the phosphorylation and activation of these kinases, leading to enhanced and prolonged MAPK pathway signaling. This mechanism is leveraged in immunological and oncological research to study macrophage polarization, with evidence showing that DUSP1 inhibition can promote a pro-inflammatory M1 phenotype [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11130171/]. Furthermore, its application in cancer research is being explored, as it can sensitize cancer cells to apoptosis by preventing DUSP1-mediated survival signaling. This makes it a valuable compound for dissecting kinase-phosphatase dynamics and for probing novel therapeutic strategies in inflammation and oncology.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-26-12-10-22-16-8-7-15(29(20,24)25)13-17(16)28-19(22)21-18(23)9-11-27-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKRTZRRSZXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

  • Molecular Formula : C20H21N3O6S2
  • Molecular Weight : 463.52 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit certain key enzymes involved in pathogen metabolism, particularly in fungal species. The mechanism is hypothesized to involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Antifungal Activity

Recent investigations into the antifungal properties of related thiazole derivatives indicate that compounds similar to this compound exhibit significant activity against Candida albicans and Candida parapsilosis. For instance, derivatives with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound has a selective toxicity profile. In vitro tests against NIH/3T3 mouse fibroblast cell lines showed that the compound exhibits a high IC50 value, indicating low toxicity towards normal cells while effectively inhibiting cancer cell lines.

Table 2: Cytotoxicity Profiles

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electronegative substituents on the phenyl ring enhances biological activity. The introduction of fluorine or chlorine atoms at specific positions has been shown to improve antifungal efficacy due to increased lipophilicity and better binding interactions with target enzymes .

Case Studies

A series of case studies evaluated the efficacy of similar thiazole derivatives against various pathogens and cancer cells. These studies highlighted the potential of these compounds in treating infections caused by resistant fungal strains and their application in cancer therapy due to their selective cytotoxicity.

  • Study on Antifungal Efficacy : A study demonstrated that compounds with similar structures inhibited ergosterol synthesis by targeting CYP51, a key enzyme in fungal metabolism.
    • Results : Compounds reduced ergosterol levels significantly over a 48-hour period, indicating effective inhibition comparable to traditional antifungals.
  • Cancer Cell Line Evaluation : Another study assessed the cytotoxic effects against various cancer cell lines including A549 (lung), MCF7 (breast), and HeLa (cervix). The results indicated potent activity with IC50 values ranging from 0.14 to 8.59 μM for certain derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound I5 ():
  • Structure: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide.
  • Key Differences: Replaces the sulfamoyl group with a benzofuroquinolinium iodide system. Contains a cationic quinolinium core, contrasting with the neutral sulfamoyl group in the target compound.
  • Implications: The cationic nature of I5 may limit membrane permeability compared to the target compound’s neutral sulfamoyl group, which improves solubility and bioavailability .
Compound I6 ():
  • Structure: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide.
  • Key Differences: Features a hydroxystyryl substituent and a methylated quinolinium iodide.
  • Implications: The hydroxystyryl group in I6 may confer fluorescence properties, whereas the target compound’s phenoxypropanamide chain enhances structural flexibility and target affinity .

Functional Group Analogues

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ):
  • Structure: Contains a triazole ring, naphthyloxy group, and acetamide chain.
  • Key Differences: Replaces the benzo[d]thiazole core with a triazole ring. Uses a naphthyloxy group instead of phenoxypropanamide.
  • Implications: The triazole ring in 6a may improve metabolic stability, but the absence of a sulfamoyl group reduces hydrogen-bonding capacity compared to the target compound .
(Z)-N-(3-Allyl-6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(Phenylthio)propanamide ():
  • Structure: Shares the benzo[d]thiazole core and Z-configuration but substitutes sulfamoyl with methylsulfonyl (-SO2Me) and phenoxy with phenylthio (-SPh).
  • Key Differences: Methylsulfonyl is less polar than sulfamoyl, reducing solubility. The phenylthio group increases lipophilicity but may decrease oxidative stability compared to phenoxy.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 6b () Compound I5 ()
Core Structure Benzo[d]thiazole Triazole Benzo[d]thiazole + Quinolinium
Key Substituents Sulfamoyl, phenoxypropanamide Nitrophenyl, naphthyloxy Dipropylamine, benzofuroquinolinium
Hydrogen Bond Donors 3 (-NH, -SO2NH2) 2 (-NH, -NO2) 1 (-NH)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (cationic, reduced permeability)
Synthetic Route Likely involves imine condensation 1,3-dipolar cycloaddition Multi-step alkylation/quaternization
  • Notable Findings: The target compound’s sulfamoyl group and phenoxypropanamide chain balance solubility and lipophilicity, optimizing drug-likeness.

Research Findings and Implications

  • Synthetic Challenges: The Z-configuration requires precise stereochemical control during imine formation, contrasting with the more straightforward 1,3-dipolar cycloaddition used for triazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving coupling reactions in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, thiazole intermediates are often prepared by reacting sulfonamide precursors with methoxyethyl groups under basic conditions (e.g., N-ethylmorpholine) and activating agents like HBTU or TBTU . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the (Z)-isomer selectively. Confirmation of stereochemistry requires nuclear Overhauser effect (NOE) NMR studies or X-ray crystallography .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) are mandatory for structural elucidation. Elemental analysis validates stoichiometry, while HPLC with UV detection ensures purity (>95%). For resolving tautomeric or stereochemical ambiguities, X-ray diffraction (XRD) is recommended, as demonstrated in studies of analogous thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the (Z)-isomer during synthesis?

  • Methodological Answer : Reaction optimization should employ Design of Experiments (DoE) principles, varying parameters like solvent polarity, temperature, and catalyst loading. For example, DMSO enhances coupling efficiency due to its high polarity, while lower temperatures (0–25°C) may favor the (Z)-configuration by kinetic control . Real-time monitoring via in situ FTIR or Raman spectroscopy can identify intermediate phases, enabling rapid adjustments. Statistical modeling (e.g., response surface methodology) further refines conditions .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations using solvent models (e.g., PCM) improve agreement with experimental NMR shifts. For unresolved signals, dynamic NMR (DNMR) or variable-temperature studies can probe exchange processes. Cross-validation with XRD resolves geometric uncertainties, as shown in thiadiazole-triazine hybrids .

Q. How can the compound’s stability under physiological conditions be evaluated for pharmacological applications?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C, with LC-MS tracking degradation products. Mass balance analysis identifies hydrolysis or oxidation pathways. For thioamide or sulfonamide groups, chelation with metal ions (e.g., Fe³⁺) may require evaluation via UV-vis spectroscopy .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should target the sulfamoyl and phenoxy groups, which influence solubility and target binding. For instance, substituting the methoxyethyl chain with bulkier groups (e.g., cyclopropyl) may improve metabolic stability. Molecular docking against hypothesized targets (e.g., kinases) combined with free-energy perturbation (FEP) calculations predicts binding affinities .

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